tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

Thermal stability Melting point Pharmaceutical intermediate handling

Pharmaceutical intermediate for benazepril synthesis. Common supply pain points: free base instability requiring cold storage and racemic mixtures causing yield loss. This single (S,S)-diastereomeric tartrate salt eliminates those risks. • Diastereomerically pure (≥98% HPLC), no additional chiral separation needed. • Ambient storage (dec. 190°C vs free base mp 115°C); no cold-chain logistics. • Directly usable in the phenylbutyrate condensation step, reducing cycle time. Supplied as white crystalline powder; ambient shipping.

Molecular Formula C20H28N2O9
Molecular Weight 440.4 g/mol
CAS No. 117770-66-8
Cat. No. B050394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
CAS117770-66-8
Molecular FormulaC20H28N2O9
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyDLYKUHWZMNJPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Benzazepinone Acetate Tartrate: Key Benazepril Intermediate


tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate (CAS 117770-66-8) is a chiral tartrate salt of a benzazepin-2-one derivative . This compound serves as a critical penultimate intermediate in the industrial synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and congestive heart failure [1]. The tartrate salt form is specifically prepared via diastereomeric resolution using L-(+)-tartaric acid, yielding the desired (S,S)-configured intermediate with high enantiomeric and chemical purity essential for downstream pharmaceutical processing [1].

Substitution Risks for tert-Butyl Benzazepinone Acetate Tartrate


Substituting the tartrate salt with the corresponding free base (CAS 109010-60-8) or racemic mixtures introduces significant risks in benazepril manufacturing. The free base exhibits lower thermal stability (melting point 115–116°C versus 190°C dec for the tartrate ) and requires cryogenic storage at −20°C, whereas the tartrate salt is stable under ambient conditions [1]. Critically, the tartrate salt is formed as a single (S,S)-diastereomeric salt via resolution with L-(+)-tartaric acid, directly providing the enantiomerically pure intermediate needed for the final API; the free base or unresolved racemate would necessitate additional costly and yield-reducing chiral separation steps [2]. These differences in purity, stability, and chiral integrity directly impact downstream yield, regulatory compliance, and cost-of-goods in pharmaceutical production.

Quantitative Evidence: tert-Butyl Benzazepinone Acetate Tartrate vs. Analogs


Enhanced Thermal Stability vs. Free Base

The tartrate salt demonstrates markedly superior thermal stability compared to its corresponding free base. The tartrate salt decomposes at 190°C , while the free base (S)-tert-butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (CAS 109010-60-8) melts at 115–116°C . This 75°C differential in thermal threshold is critical for industrial processing conditions that may involve elevated temperatures during drying, milling, or formulation steps.

Thermal stability Melting point Pharmaceutical intermediate handling

Chemical Purity Advantage Over Free Base

Commercial specifications for the tartrate salt routinely achieve HPLC purity of ≥99% [1], whereas the corresponding free base is typically supplied at 95% purity . The crystalline tartrate salt form enables purification to higher levels through recrystallization, reducing the burden of impurity carryover into the final benazepril API.

HPLC purity Chemical purity Pharmaceutical intermediate quality

Diastereomeric Purity via Tartrate Salt

The tartrate salt is formed by treating racemic tert-butyl 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate with L-(+)-tartaric acid, yielding the (S,S)-diastereomeric salt directly [1]. This contrasts with the free base, which must be subjected to separate chiral resolution steps that typically leave the undesired (R,S) isomer unutilized and result in lower overall yield [1]. The tartrate salt thus delivers the required stereochemical configuration for benazepril in a single, crystallisation-driven step.

Chiral resolution Diastereomeric purity Enantiomeric excess Benazepril synthesis

Ambient Storage Stability Over Free Base

The tartrate salt is specified for storage in a cool, dry, dark place under ambient sealed conditions [1], while the free base requires storage at −20°C in a freezer to maintain stability [2]. This difference in storage requirements reflects the enhanced solid-state stability conferred by salt formation with tartaric acid.

Storage condition Stability Logistics Pharmaceutical intermediate

Procurement & Application Scenarios: tert-Butyl Benzazepinone Acetate Tartrate


High Diastereomeric Purity for Benazepril API

Procurement of the tartrate salt is indicated when the synthetic route demands a single (S,S)-diastereomeric intermediate directly usable in the condensation step with ethyl-(R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate. The tartrate salt, as documented in the patent literature, eliminates the need for a separate chiral resolution or racemization step, streamlining the process and reducing cycle time [1].

High Chemical Purity for GMP Manufacturing

Manufacturers operating under GMP guidelines for API production can rely on the tartrate salt's consistently high HPLC purity (≥99%) to minimize impurity carryover [2]. The lower purity typical of the free base (95%) would necessitate additional recrystallization or chromatographic purification, adding cost and validation burden.

Ambient Storage for Bulk Procurement & Global Shipping

The tartrate salt's ambient-temperature storage stability removes the logistical burden of cold-chain shipping and freezer storage required for the free base [3]. This is particularly impactful for intercontinental bulk shipments, where temperature excursions during transit could compromise the quality of cold-chain-dependent alternatives.

Thermal Robustness for Process Scale-Up

During process development, unit operations such as vacuum drying or milling may expose intermediates to elevated temperatures. The tartrate salt's 190°C decomposition point provides a wide safety margin compared to the free base's 115–116°C melting point , reducing the risk of thermal degradation during scale-up.

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